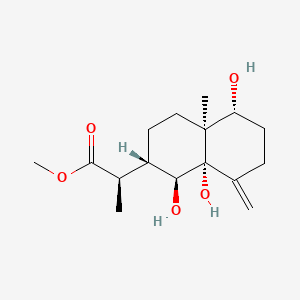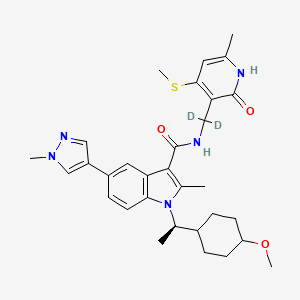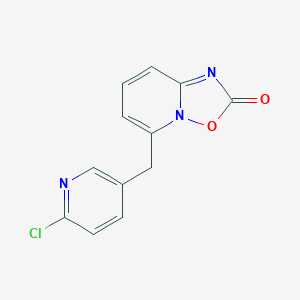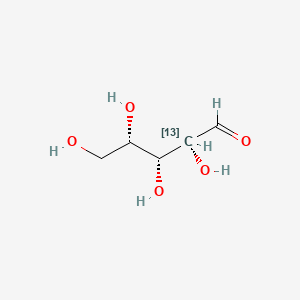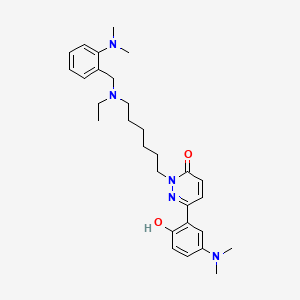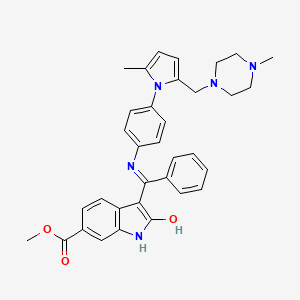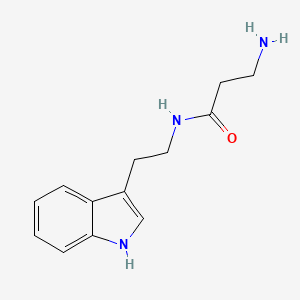
Indole-C2-amide-C2-NH2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Indole-C2-amide-C2-NH2 is a chemical compound characterized by the presence of an indole ring with an amide group and an amino group at the C2 position Indole is a nitrogen-containing heterocyclic compound that is a core structure in many bioactive molecules
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Indole-C2-amide-C2-NH2 typically involves the functionalization of the indole ring at the C2 position. One common method is the umpolung approach, where the indole molecule behaves as an electrophile at the C2 position. Another approach involves metal-catalyzed functionalization, where transition metals such as palladium or nickel are used to catalyze the addition of the desired functional groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Indole-C2-amide-C2-NH2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: Electrophilic substitution reactions can introduce different substituents at the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. Reaction conditions such as temperature, solvent, and catalyst concentration are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions include various substituted indoles, amides, and amines, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Indole-C2-amide-C2-NH2 has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Indole-C2-amide-C2-NH2 involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to proteins, enzymes, and receptors, modulating their activity. The amide and amino groups at the C2 position enhance its binding affinity and specificity . The compound can act as an inhibitor or activator of various biological processes, depending on the target and context.
Comparación Con Compuestos Similares
Similar Compounds
Indole-3-carboxamide: Similar structure with a carboxamide group at the C3 position.
Indole-2-carboxylic acid: Contains a carboxylic acid group at the C2 position.
Indole-3-acetic acid: A naturally occurring plant hormone with an acetic acid group at the C3 position.
Uniqueness
Indole-C2-amide-C2-NH2 is unique due to the presence of both amide and amino groups at the C2 position, which enhances its reactivity and potential applications. This dual functionalization allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in research and industry.
Propiedades
Fórmula molecular |
C13H17N3O |
|---|---|
Peso molecular |
231.29 g/mol |
Nombre IUPAC |
3-amino-N-[2-(1H-indol-3-yl)ethyl]propanamide |
InChI |
InChI=1S/C13H17N3O/c14-7-5-13(17)15-8-6-10-9-16-12-4-2-1-3-11(10)12/h1-4,9,16H,5-8,14H2,(H,15,17) |
Clave InChI |
ANPPXRSQOVOACQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3P)-4-[4-(hydroxymethyl)phenyl]-3-(2H-tetrazol-5-yl)pyridine-2-sulfonamide](/img/structure/B12407087.png)
![(2R,3S,5R)-5-[6-(ethylamino)purin-9-yl]-2-(hydroxymethyl)-4-methoxyoxolan-3-ol](/img/structure/B12407096.png)
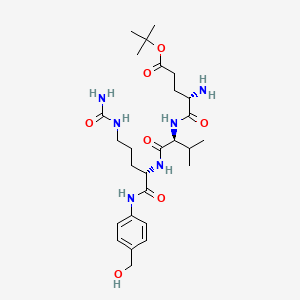
![[2-[7-(Dimethylamino)heptylsulfanyl]-6-propan-2-ylpyridin-3-yl]-thiophen-2-ylmethanone](/img/structure/B12407104.png)


